Ethyl pentafluoropropionylacetate

Lipophilicity Physicochemical Properties Drug Design

Ethyl pentafluoropropionylacetate (systematically named ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, CAS 663-35-4) is a fluorinated β-ketoester characterized by a pentafluoroethyl (C₂F₅) moiety adjacent to the ketone carbonyl. The compound exists as a colorless to pale yellow liquid with a boiling point of 141–145 °C and a density of 1.338 g/mL at 25 °C.

Molecular Formula C7H7F5O3
Molecular Weight 234.12 g/mol
CAS No. 663-35-4
Cat. No. B1362869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pentafluoropropionylacetate
CAS663-35-4
Molecular FormulaC7H7F5O3
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3
InChIKeyMWGSZQXKIYWSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pentafluoropropionylacetate (CAS 663-35-4): A C2F5-Containing β-Ketoester Building Block for Fluorinated Heterocycles


Ethyl pentafluoropropionylacetate (systematically named ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, CAS 663-35-4) is a fluorinated β-ketoester characterized by a pentafluoroethyl (C₂F₅) moiety adjacent to the ketone carbonyl . The compound exists as a colorless to pale yellow liquid with a boiling point of 141–145 °C and a density of 1.338 g/mL at 25 °C [1]. The presence of five fluorine atoms confers distinct physicochemical properties, including elevated lipophilicity (LogP = 1.706) and pronounced α-proton acidity, which underpin its utility as a versatile building block in the synthesis of fluorinated heterocycles, pharmaceuticals, and agrochemicals .

Ethyl Pentafluoropropionylacetate vs. Generic Analogs: Why Substitution Compromises Synthetic Outcomes


Generic substitution of ethyl pentafluoropropionylacetate with other fluorinated β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA, CAS 372-31-6), is not chemically equivalent. The replacement of a trifluoromethyl (CF₃) group with a bulkier, more lipophilic pentafluoroethyl (C₂F₅) group alters both the reactivity profile of the β-ketoester and the physicochemical properties of downstream products . These differences manifest as variations in enolate stability, nucleophilic attack regioselectivity, and final compound lipophilicity, directly impacting yield, purity, and biological activity [1]. The evidence below quantifies these critical distinctions.

Quantitative Evidence for Ethyl Pentafluoropropionylacetate (663-35-4) Differentiation


Increased Lipophilicity (LogP 1.706) vs. Trifluoro Analogs (LogP ~1.0-1.3)

Ethyl pentafluoropropionylacetate exhibits a calculated octanol-water partition coefficient (LogP) of 1.706 . This value is substantially higher than that reported for its trifluoromethyl analog, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which has LogP values ranging from approximately 1.07 to 1.32 depending on the source [1][2].

Lipophilicity Physicochemical Properties Drug Design

Enhanced α-Proton Acidity: pKa of 7.66 vs. 7.76 for ETFAA

The α-hydrogens of ethyl pentafluoropropionylacetate are more acidic than those of its trifluoromethyl counterpart. A thermodynamic study determined the pKa of ethyl pentafluoropropionylacetate (HEPPA) to be in the range of 6.0-9.0 in dioxane-water mixtures, with a predicted value of 7.66 ± 0.46 [1]. In contrast, ethyl 4,4,4-trifluoroacetoacetate (HETAA) has a reported pKa of 7.76 ± 0.10 .

Acidity Enolate Formation Reactivity

Direct Comparator Use in Polyfluoroalkylpyrimidine Synthesis

A Lonza patent (JPH02304066A) explicitly discloses the use of both ethyl pentafluoropropionylacetate (where R = pentafluoroethyl) and ethyl trifluoroacetoacetate (where R = trifluoromethyl) as starting materials for the synthesis of 4-hydroxy-6-polyfluoroalkylpyrimidines . The patent demonstrates that the choice of starting β-ketoester directly installs the desired pentafluoroethyl or trifluoromethyl group into the final heterocyclic product.

Heterocycle Synthesis Pyrimidine Agrochemical Intermediates

Physical Property Differentiation: Higher Density and Refractive Index vs. ETFAA

Ethyl pentafluoropropionylacetate exhibits distinct physical properties compared to ethyl 4,4,4-trifluoroacetoacetate. It has a density of 1.338 g/mL at 25°C and a refractive index of 1.367 [1]. In contrast, ETFAA has a lower density of 1.259 g/mL (20/4°C) and a slightly higher refractive index of 1.375 [2].

Physical Properties Quality Control Handling

Enhanced Reactivity and Stability via Pentafluoroethyl Group

The pentafluoroethyl (C₂F₅) moiety in ethyl pentafluoropropionylacetate imparts greater thermal stability and increased electrophilicity compared to non-fluorinated or less-fluorinated analogs [1]. The electron-withdrawing effect of the five fluorine atoms significantly polarizes the adjacent carbonyl group, making it more susceptible to nucleophilic attack [1]. Furthermore, the compound is reported to be 'highly stable' and 'resistant to hydrolysis' under recommended storage conditions [2].

Fluorine Effect Stability Electrophilicity

Optimal Application Scenarios for Procuring Ethyl Pentafluoropropionylacetate (CAS 663-35-4)


Synthesis of Pentafluoroethyl-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles)

This compound is the preferred β-ketoester building block for introducing a pentafluoroethyl (C₂F₅) group into heterocyclic scaffolds. As explicitly demonstrated in patent literature for the synthesis of 4-hydroxy-6-pentafluoroethylpyrimidines, its use is mandatory when the target molecule requires a C₂F₅ moiety rather than a CF₃ or other alkyl group . The direct comparator evidence confirms that substituting with ethyl trifluoroacetoacetate would yield a different product entirely.

Medicinal Chemistry Campaigns Targeting Enhanced Lipophilicity and Metabolic Stability

In drug discovery programs where increasing lipophilicity (LogP) and improving metabolic stability are primary design goals, ethyl pentafluoropropionylacetate is the superior starting material. Its LogP of 1.706 provides a significant boost over the ~1.0-1.3 range of trifluoromethyl analogs [1], enabling medicinal chemists to fine-tune the physicochemical profile of lead compounds for improved membrane permeability and bioavailability [2].

Agrochemical Intermediate Synthesis Requiring Fluorinated Building Blocks

The compound serves as a key intermediate in the synthesis of novel fluorinated agrochemicals. The patent example of pyrimidine synthesis is directly relevant to this field, as fluorinated pyrimidines are common motifs in herbicides and fungicides. The enhanced stability and distinct reactivity of the pentafluoroethyl group allow for the creation of crop protection agents with potentially improved environmental fate and efficacy profiles .

Quality Control and Analytical Standardization

The well-defined and distinct physical properties of ethyl pentafluoropropionylacetate—specifically its density (1.338 g/mL) and refractive index (1.367)—make it suitable for use as a reference standard in analytical chemistry [3]. These metrics provide unambiguous identifiers for QC checks, ensuring the correct reagent is used in multi-step syntheses and aiding in the quantification of fluorinated substances in complex mixtures.

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